

Apicidin HDAC1 HDAC2 inhibition IC50 values comparison

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Compound Focus: Apicidin

CAS No.: 183506-66-3

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Documented HDAC Inhibition Profile of Apicidin

HDAC Isoform	IC50 Value	Experimental Notes & Other Activities
HDAC1	Not explicitly quantified	Demonstrated to inhibit HDAC1, but a specific IC50 not located in current search [1].
HDAC2	Not explicitly quantified	Described as a potent inhibitor of HDAC2, but a specific IC50 not located in current search [2].
HDAC3	15.8 nM [3]	Frequently cited as a primary target [3] [2].
HDAC6	665.1 nM [3]	Shows lower potency against this class IIb HDAC [3].
General HDAC	0.7 nM [4]	Reported as a potent, broad-spectrum HDAC inhibitor in some biochemical assays [4].

Based on its profile, **Apicidin** is consistently characterized as a **class I-selective HDAC inhibitor**, with particular potency against HDAC2 and HDAC3 [2] [5]. One source notes that **Apicidin**'s selectivity is similar to the class I inhibitor Depsipeptide, but it has a unique drug sensitivity profile of its own [5].

Representative Experimental Context

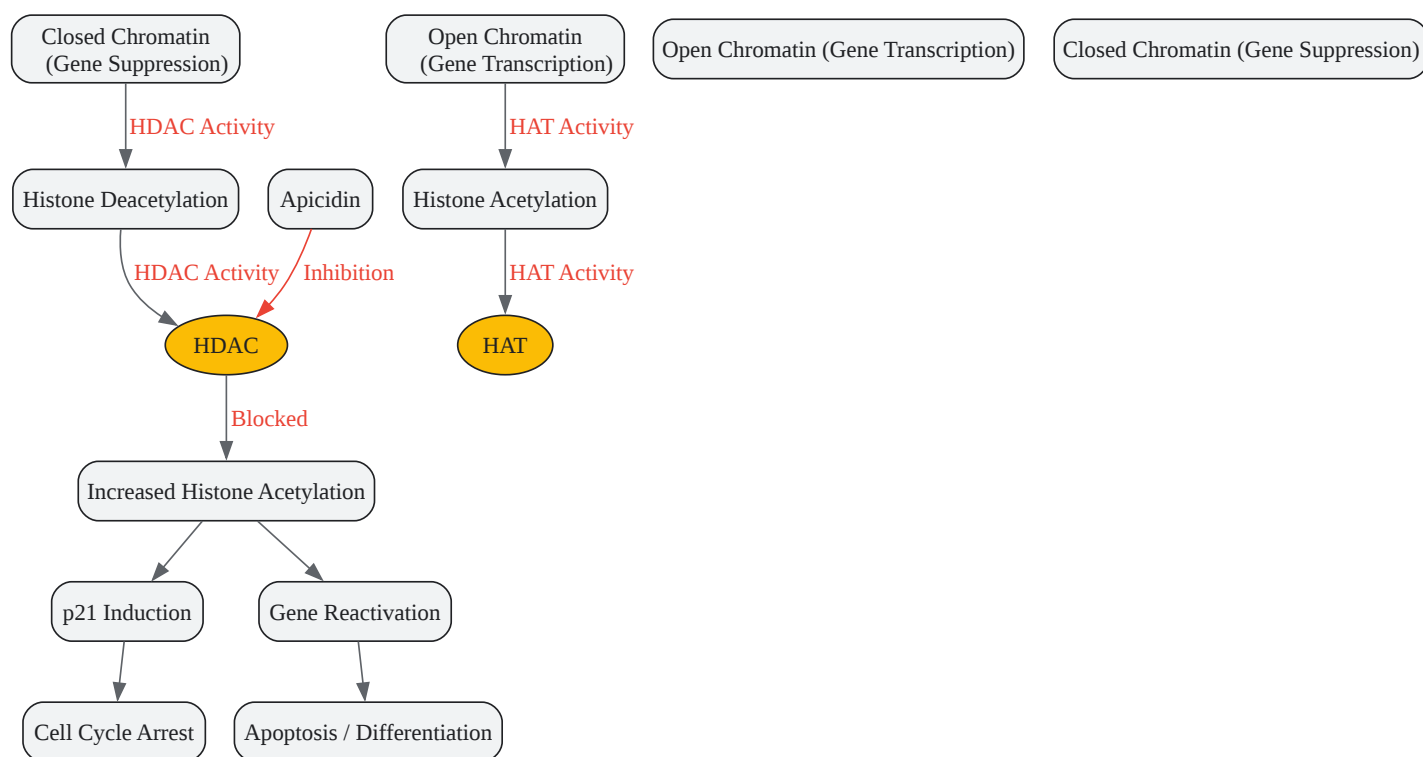
The anti-proliferative effects of **Apicidin** have been demonstrated across various cancer cell lines. Below is a summary of typical experimental conditions used to evaluate its activity in cellular models:

Cancer Cell Line	Assay Type	Apicidin Concentration / IC50	Key Observations
Oral Squamous Cell Carcinoma (YD-8, YD-10B)	Cell viability (MTS assay), Western Blot	~1.0 μ M (IC50 after 48h)	Induced histone H3/H4 hyperacetylation, G2/M cell cycle arrest, apoptosis, and autophagy [6].
HeLa (Cervical Cancer)	Cell proliferation	1 μ g/mL for 24 hours	Exhibited long-lasting anti-proliferative activity [3].
Acute Myeloid Leukemia (AML) cells	Cell culture treatment	1 μ M for 48 hours	Promoted apoptosis and induced myeloid differentiation [7].

Mechanism of Action and Structural Insight

Apicidin is a macrocyclic tetrapeptide that conforms to the general pharmacophore model of HDAC inhibitors, which includes a zinc-binding group (ZBG), a hydrophobic linker, and a surface-interacting cap group [1]. Its complex macrocyclic cap group is responsible for its interaction with the outer rim of the HDAC enzyme and is key to its potency and selectivity [1].

The following diagram illustrates the general mechanism of HDAC inhibition by agents like **Apicidin**.



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A critical structural feature for **Apicidin**'s activity is the C-8 keto group on the 2-amino-8-oxodecanoic acid side chain. Modification or reduction of this group leads to a complete loss of HDAC inhibitory activity [2].

Research Implications

The available data positions **Apicidin** as a potent and relatively selective tool compound for researching class I HDAC functions.

- **For Targeting HDAC1/HD2/3:** Its class I selectivity makes it valuable for studying the specific roles of these isoforms in processes like cell proliferation, differentiation, and apoptosis [1] [7].
- **Compared to Pan-Inhibitors:** Unlike broad-spectrum HDAC inhibitors like Trichostatin A (TSA), **Apicidin**'s targeted action may lead to a more specific biological response with a different toxicity profile, which is a key consideration for therapeutic development [5].

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